molecular formula C13H18N2O B243435 N-[3-(1-pyrrolidinyl)phenyl]propanamide

N-[3-(1-pyrrolidinyl)phenyl]propanamide

Cat. No. B243435
M. Wt: 218.29 g/mol
InChI Key: MVQJSTAZLGEGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-pyrrolidinyl)phenyl]propanamide, also known as modafinil, is a wakefulness-promoting agent that is widely used in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has been found to have a unique mechanism of action compared to other wakefulness-promoting agents and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

Modafinil has a unique mechanism of action compared to other wakefulness-promoting agents. It is believed to work by increasing the levels of certain neurotransmitters in the brain, particularly dopamine, norepinephrine, and histamine. Modafinil also affects the levels of GABA, glutamate, and orexin, which are involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
Modafinil has been found to have a number of biochemical and physiological effects. It increases the levels of dopamine, norepinephrine, and histamine in the brain, which are involved in the regulation of wakefulness. It also affects the levels of GABA, glutamate, and orexin, which are involved in the regulation of sleep and wakefulness. Modafinil has been found to increase heart rate and blood pressure, which may be a concern for some patients.

Advantages and Limitations for Lab Experiments

Modafinil has a number of advantages for lab experiments. It has been found to improve cognitive performance, particularly in the areas of attention, memory, and executive function. It has also been found to improve wakefulness and reduce daytime sleepiness, which may be beneficial for experiments that require sustained attention. However, N-[3-(1-pyrrolidinyl)phenyl]propanamide may have some limitations for lab experiments, particularly in terms of its effects on heart rate and blood pressure, which may need to be monitored closely.

Future Directions

There are a number of future directions for N-[3-(1-pyrrolidinyl)phenyl]propanamide research. One area of interest is the development of new wakefulness-promoting agents that have similar or improved effects compared to N-[3-(1-pyrrolidinyl)phenyl]propanamide. Another area of interest is the use of N-[3-(1-pyrrolidinyl)phenyl]propanamide in the treatment of other disorders, such as depression and attention deficit hyperactivity disorder. Finally, there is interest in understanding the long-term effects of N-[3-(1-pyrrolidinyl)phenyl]propanamide use, particularly in terms of its effects on cognitive function and cardiovascular health.

Synthesis Methods

Modafinil was first synthesized in the 1970s by Michel Jouvet and Lafon Laboratories in France. The synthesis method involves the reaction of 2-diphenylmethylsulfinylacetamide with hydrazine to form N-[3-(1-pyrrolidinyl)phenyl]propanamide. The synthesis method has been improved over the years, and N-[3-(1-pyrrolidinyl)phenyl]propanamide is now produced on a large scale for medical use.

Scientific Research Applications

Modafinil has been extensively studied for its therapeutic effects on sleep disorders. It has been found to significantly improve wakefulness and reduce daytime sleepiness in patients with narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has also been studied for its cognitive-enhancing effects, particularly in the areas of attention, memory, and executive function. It has been found to improve cognitive performance in healthy individuals and those with cognitive impairment.

properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(3-pyrrolidin-1-ylphenyl)propanamide

InChI

InChI=1S/C13H18N2O/c1-2-13(16)14-11-6-5-7-12(10-11)15-8-3-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,14,16)

InChI Key

MVQJSTAZLGEGMP-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)N2CCCC2

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)N2CCCC2

Origin of Product

United States

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